(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C19H23N5OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-methyl-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H23N5OS/c1-13-17(22-12-21-13)11-26-10-9-20-14(2)18-15(3)23-24(19(18)25)16-7-5-4-6-8-16/h4-8,12,23H,9-11H2,1-3H3,(H,21,22) |
InChI Key |
SENVLAMPOHTBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(C)C2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazolone Core
The pyrazolone moiety is typically synthesized via Claisen-Schmidt condensation between a β-ketoester and an aldehyde. For this compound, ethyl acetoacetate reacts with 2-phenylacetaldehyde under acidic conditions (e.g., acetic acid or HCl) to yield the α,β-unsaturated ketone intermediate. Cyclization with hydrazine hydrate then forms the 2,4-dihydro-3H-pyrazol-3-one scaffold. Reaction conditions (temperature: 80–100°C, time: 6–8 hours) are critical to avoid side products like pyrazoles or over-oxidized derivatives.
Example protocol :
-
Dissolve ethyl acetoacetate (1.0 equiv) and 2-phenylacetaldehyde (1.2 equiv) in ethanol.
-
Add glacial acetic acid (10 mol%) and reflux for 5 hours.
-
Cool to room temperature, add hydrazine hydrate (1.5 equiv), and reflux for 3 hours.
-
Isolate the pyrazolone intermediate via vacuum filtration (yield: 72–85%).
Synthesis of Imidazole-Thioether Sidechain
The imidazole-thioether segment is prepared separately. A modified Debus-Radziszewski reaction combines 5-methyl-1H-imidazole-4-carbaldehyde with 2-mercaptoethylamine in the presence of ammonium acetate and benzil. Ultrasound irradiation (25–40 minutes) enhances reaction efficiency, achieving yields of 77–92%. The thioether bond is stabilized using BF3·SiO2 or HClO4·SiO2 catalysts to prevent disulfide formation.
Key optimization parameters :
-
Solvent : Ethanol/acetic acid (1:1) minimizes byproducts.
-
Catalyst load : 5–10 mol% HClO4·SiO2 ensures complete conversion.
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly reduces reaction times for forming the Z-configured ethylidene bridge. A protocol adapted from antitubercular pyrazoline syntheses involves:
-
Mixing the pyrazolone intermediate (1.0 equiv) with the imidazole-thioether amine (1.1 equiv) in DMF.
-
Purifying via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Advantages :
-
Yield improvement : 88–92% vs. 70–75% with conventional heating.
-
Stereocontrol : Microwave energy preferentially stabilizes the Z-isomer due to dipole alignment.
Ultrasound-Promoted Coupling Reactions
Ultrasound (40 kHz, 300 W) facilitates the final coupling between the pyrazolone and imidazole-thioether components. In a one-pot procedure:
-
Suspend the pyrazolone (1.0 equiv) and imidazole-thioether (1.05 equiv) in acetonitrile.
-
Add K2CO3 (2.0 equiv) and irradiate for 30–45 minutes at 50°C.
-
Filter and recrystallize from ethanol/water (yield: 82–87%).
Mechanistic insight : Acoustic cavitation accelerates nucleophilic substitution at the pyrazolone C4 position, minimizing epimerization.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches employ ball milling for solvent-free coupling:
-
Combine pyrazolone (1.0 equiv), imidazole-thioether (1.1 equiv), and NaHCO3 (1.5 equiv) in a stainless-steel jar.
-
Mill at 30 Hz for 2 hours.
Benefits :
-
Eliminates toxic solvents (e.g., DMF).
-
Reduces reaction time by 60% compared to solution-phase methods.
Catalytic Systems and Yield Optimization
Acid Catalysts
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| HClO4·SiO2 | 92 | 4.5 |
| BF3·Et2O | 85 | 6.0 |
| ZrCl4 | 76 | 8.0 |
Chemical Reactions Analysis
Types of Reactions
The compound (4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive molecules.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and pyrazolone moieties. These interactions could modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazol-3-one derivatives with diverse substituents. Below is a detailed comparison of its structural and physicochemical properties with analogous compounds from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity: The nitro group in is strongly electron-withdrawing, likely increasing electrophilicity at the pyrazol-3-one core, which could enhance covalent binding to biological targets.
Lipophilicity and Bioavailability :
- The 4-fluorophenyl group in improves lipophilicity (logP ~3.2 estimated), favoring membrane permeability, whereas the 4-methoxyphenyl in adds moderate hydrophobicity (logP ~2.8) .
- The target compound’s methylimidazole and sulfanyl ethyl groups balance polarity (estimated logP ~2.5), suggesting moderate aqueous solubility .
Stereochemical and Conformational Differences: The (4Z)-configuration in the target compound and ensures planar geometry of the ethylidene moiety, which may optimize π-π interactions in receptor binding. In contrast, non-Z isomers (e.g., 4E) would exhibit steric clashes, reducing affinity .
Biological Activity Trends :
- Pyrazol-3-ones with imidazole or triazole substituents (e.g., ) are frequently associated with antimicrobial and kinase-inhibitory activities due to their ability to disrupt enzyme active sites .
- Compounds with thioxo groups (e.g., ) have shown enhanced inhibitory effects on cysteine proteases, suggesting the target compound may share similar mechanisms .
Biological Activity
The compound (4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its intricate structure, which includes a pyrazolone moiety and an imidazole ring. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The detailed structure of the compound includes various functional groups that suggest diverse biological interactions. The presence of the pyrazolone and imidazole rings is particularly noteworthy, as these moieties are often associated with biological activity.
1. Antimicrobial Activity
Preliminary studies on compounds with similar structures indicate potential antimicrobial properties. For example, derivatives of imidazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific interactions of (4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with bacterial cell membranes or metabolic pathways warrant further investigation.
2. Antitumor Activity
Compounds containing pyrazolone and imidazole derivatives have been explored for their anticancer properties. Research indicates that structural modifications can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against several cancer types . The specific mechanisms of action may involve the inhibition of key enzymes or interaction with cellular signaling pathways.
3. Anticonvulsant Properties
The anticonvulsant potential of related compounds has been documented, suggesting that (4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may also exhibit similar properties. Studies on thiazole-bearing molecules have shown significant anticonvulsant activity, indicating that structural features similar to those in this compound could contribute to neuroprotective effects .
Understanding the mechanisms by which (4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Cell Cycle Interference : Disruption of cell cycle progression in cancer cells.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against E. coli and S. aureus. Compounds were tested using the agar disc-diffusion method, revealing that many derivatives exhibited significant inhibition zones compared to control groups .
Case Study 2: Antitumor Activity Assessment
In vitro assays were conducted on cancer cell lines treated with pyrazolone derivatives similar to (4Z)-5-methyl-4-{1-[...]} demonstrating a dose-dependent response in cytotoxicity . The study highlighted the importance of structural features such as electron-donating groups in enhancing activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Synthesis : A modified condensation approach using ethanol as a solvent and sodium acetate as a catalyst can yield the target compound. For example, similar derivatives were synthesized by refluxing precursors (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and pyrazol-3-one derivatives) at 100°C for 2 hours, achieving yields up to 96% .
- Characterization : Use X-ray crystallography to confirm the Z-configuration of the ethylidene group and the pyrazole-imidazole core. Complementary techniques include NMR (¹H/¹³C) for structural elucidation and HPLC for purity assessment (>98%) .
Q. How can solvent choice and purification protocols impact synthesis outcomes?
- Solvent Effects : Polar protic solvents (e.g., ethanol) favor imine/enamine formation, while aprotic solvents may lead to side reactions (e.g., tautomerization). Evidence shows ethanol enhances crystallization efficiency .
- Purification : Recrystallization from absolute ethanol is optimal. Centrifugation or vacuum filtration can isolate crystalline products with minimal impurities .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
- Methodology : Apply factorial design to variables like temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (1–4 hours). For example, flow-chemistry setups (as in diphenyldiazomethane synthesis) enable real-time parameter adjustments and reduce byproduct formation .
- Statistical Modeling : Use response surface methodology (RSM) to correlate variables with yield and purity. A case study achieved a 96% yield by optimizing ethanol volume and sodium acetate concentration .
Q. How to resolve contradictions in solvent-dependent tautomeric behavior?
- Analysis : Conflicting data on tautomer stability (e.g., keto-enol equilibria) may arise from solvent polarity. Use DFT calculations (B3LYP/6-31G*) to model tautomeric states in different solvents. Experimentally, variable-temperature NMR in DMSO-d₆ vs. CDCl₃ can validate computational predictions .
Q. What computational strategies predict biological activity of this compound?
- Molecular Docking : Target the 5-methyl-1H-imidazole moiety for interactions with enzymes (e.g., cytochrome P450). Dock into protein active sites (PDB: 4D8Z) using AutoDock Vina, focusing on hydrogen bonds with sulfanyl groups and π-π stacking with phenyl rings .
- Pharmacophore Modeling : Map the ethylidene and sulfanyl groups as key pharmacophores for antimicrobial or antiviral activity, as seen in structurally similar imidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
